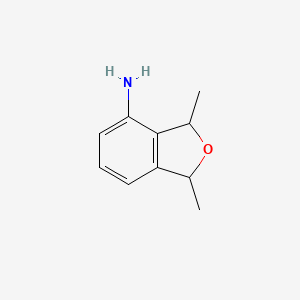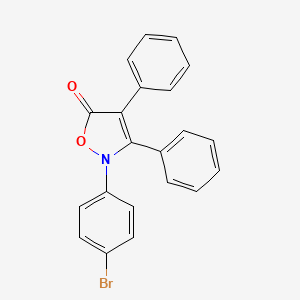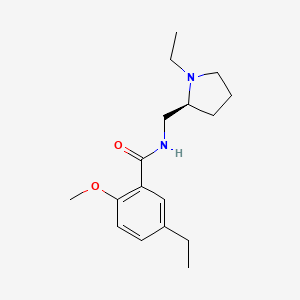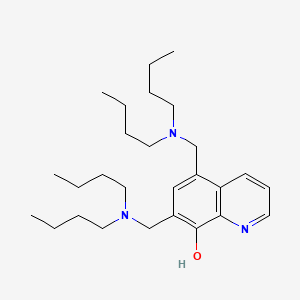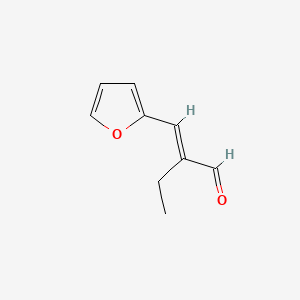
2-Ethyl-3-(2-furyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-(2-furyl)acrylaldehyde is an organic compound known for its strong yet soft fragrance. It is commonly used as a component in perfumes and flavorings . The compound has a molecular formula of C9H10O2 and a molecular weight of 150.18 g/mol .
Métodos De Preparación
2-Ethyl-3-(2-furyl)acrylaldehyde can be synthesized through the reaction of ethyl propenal with furan . This reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained. Industrial production methods often involve optimizing these conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-Ethyl-3-(2-furyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Condensation: It can participate in condensation reactions, forming larger molecules by combining with other compounds.
Aplicaciones Científicas De Investigación
2-Ethyl-3-(2-furyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s fragrance properties make it useful in studying olfactory receptors and related biological pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism by which 2-Ethyl-3-(2-furyl)acrylaldehyde exerts its effects involves interactions with molecular targets such as olfactory receptors. These interactions trigger a cascade of biochemical events that result in the perception of fragrance. The compound’s aldehyde group plays a crucial role in these interactions, facilitating binding to specific receptor sites .
Comparación Con Compuestos Similares
2-Ethyl-3-(2-furyl)acrylaldehyde can be compared to other similar compounds, such as:
3-(2-Furyl)acrylaldehyde: This compound has a similar structure but lacks the ethyl group, resulting in different chemical properties and applications.
2-Ethyl-3-(2-thienyl)acrylaldehyde: This compound has a thiophene ring instead of a furan ring, leading to variations in reactivity and fragrance profile.
2-Ethyl-3-(2-pyridyl)acrylaldehyde: The presence of a pyridine ring in this compound introduces basicity and different chemical behavior compared to the furan ring in this compound.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
904295-77-8 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
(2E)-2-(furan-2-ylmethylidene)butanal |
InChI |
InChI=1S/C9H10O2/c1-2-8(7-10)6-9-4-3-5-11-9/h3-7H,2H2,1H3/b8-6+ |
Clave InChI |
UCPFCQBLYDXPTR-SOFGYWHQSA-N |
SMILES isomérico |
CC/C(=C\C1=CC=CO1)/C=O |
SMILES canónico |
CCC(=CC1=CC=CO1)C=O |
Punto de ebullición |
140.00 °C. @ 30.00 mm Hg |
Densidad |
1.057-1.063 |
Descripción física |
Pale yellowish liquid; Mild, warm, vegetable-like aroma |
Solubilidad |
Insoluble in water; Soluble in oils Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
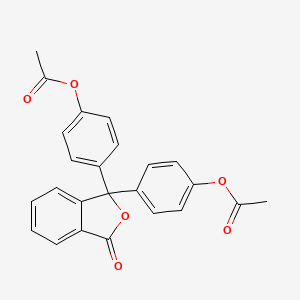

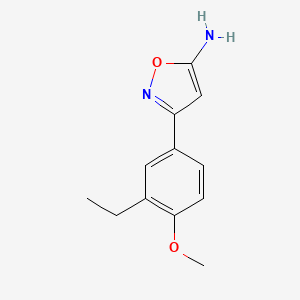
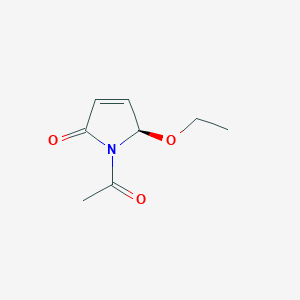
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)



